molecular formula C8H6F6N4O B12464473 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea

Cat. No.: B12464473
M. Wt: 288.15 g/mol
InChI Key: OIFDXKATVOPEFC-UHFFFAOYSA-N
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Description

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-propanol with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure, used as a solvent and reagent in organic synthesis.

    Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate: Another fluorinated compound used in various industrial applications.

Uniqueness

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea stands out due to its specific combination of fluorinated and pyrimidine moieties, which imparts unique chemical and biological properties. Its high stability, reactivity, and potential bioactivity make it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C8H6F6N4O

Molecular Weight

288.15 g/mol

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-pyrimidin-2-ylurea

InChI

InChI=1S/C8H6F6N4O/c9-7(10,11)4(8(12,13)14)17-6(19)18-5-15-2-1-3-16-5/h1-4H,(H2,15,16,17,18,19)

InChI Key

OIFDXKATVOPEFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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